molecular formula C14H12ClFO2 B1472182 [4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol CAS No. 1613413-04-9

[4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol

Cat. No.: B1472182
CAS No.: 1613413-04-9
M. Wt: 266.69 g/mol
InChI Key: RAGHQPBZDWVUPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including chlorination, methylation, and phenolic ether formation. Detailed synthetic pathways can be found in the literature .

Scientific Research Applications

Organohalogen Contaminants and Metabolites

A study investigated human exposure to organohalogen contaminants (OHCs), including phenolic and methoxylated ones, in relation to their concentrations in breast milk and serum. The research highlighted the dietary intake of phenolic OHCs and their differential partitioning between breast milk and serum, suggesting varied pharmacokinetic or exposure routes for these compounds (Fujii et al., 2014).

Exposure and Toxicity

Methanol, a commonly used solvent, poses significant health risks, including metabolic acidosis and visual disturbances. A case of industrial methanol toxicity highlighted the dangers of methanol exposure and the importance of appropriate protective measures (Downie et al., 1992). Furthermore, methanol-induced retinal toxicity was examined using optical coherence tomography (OCT) to evaluate the severity of retinal edema and changes in retinal profile, underscoring the toxic effects of methanol on visual health (Fujihara et al., 2006).

Metabolite Identification and Pharmacokinetics

Research into the metabolism of chlorphenoxamine, a compound structurally related to the chemical of interest, identified several metabolites in human urine, providing insights into the compound's pharmacokinetics and metabolic pathways. These metabolites, some of which were excreted as conjugates, contribute to our understanding of the compound's biotransformation and potential effects on human health (Goenechea et al., 1987).

Environmental and Health Implications

The presence of alkylphenols (APs), which are environmental contaminants with endocrine-disrupting activities, was detected in adipose tissue of women in Southern Spain, indicating human exposure to these compounds and their potential health implications (Lopez-Espinosa et al., 2009).

Properties

IUPAC Name

[4-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c15-12-4-3-11(8-17)14(7-12)18-9-10-1-5-13(16)6-2-10/h1-7,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGHQPBZDWVUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2)Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-(hydroxymethyl)phenol (943 mg, 5.95 mmol) and NaOH (3.5 mL, 6.54 mmol, 2M in water) in ethanol (10 mL) was added 4-(bromomethyl)-1-fluorobenzene (1.13 g, 5.95 mmol) slowly, the mixture was then stirred at room temperature overnight. Water was added to the reaction mixture, and extracted with ethyl acetate. The organic phase was collected and washed with water, brine, and dried with anhydrous Na2SO4. The solvent was removed to give 900 mg of the title compound (57%). 1H NMR (400 MHz, CDCl3): δ 2.08 (1H, t, J=6.4 Hz), 4.67 (2H, d, J=6.4 Hz), 5.05 (2H, s), 6.93 (1H, d, J=1.2 Hz), 6.96 (1H, dd, J=1.6 Hz, 8.0 Hz), 7.07-7.11 (2H, m), 7.25 (1H, d, J=6.0 Hz), 7.37-7.40 (2H, m).
Quantity
943 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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